N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(14-5-2-1-3-6-14)18-13-17(8-10-20-11-9-17)15-7-4-12-21-15/h1-7,12H,8-11,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTYLXZOYPXSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the benzamide group: This step involves the reaction of the intermediate with benzoyl chloride or a similar reagent under basic conditions to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated thiophene derivatives.
Scientific Research Applications
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The oxane ring in the target compound distinguishes it from analogs with simpler aromatic or planar heterocycles (e.g., thiophene in 4a). This may enhance conformational flexibility or improve blood-brain barrier penetration .
- Thiophene positioning (2-yl vs. 3-yl) alters electronic properties. For instance, highlights that 4a (thiophen-2-yl) exhibits distinct anti-LSD1 activity compared to 5b (thiophen-3-yl) .
Spectral and Physicochemical Data
Comparative spectral data for benzamide derivatives:
Key Observations :
Key Observations :
- Fluorinated analogs like BA1 demonstrate utility in neuroimaging, highlighting the importance of substituent polarity for blood-brain barrier penetration .
Biological Activity
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound contains a thiophene ring, an oxane (tetrahydrofuran) moiety, and a benzamide group. The presence of these structural elements contributes to its pharmacological properties.
| Feature | Description |
|---|---|
| Molecular Formula | C19H17F6NO2S |
| Molecular Weight | 437.3992 g/mol |
| CAS Number | 1209726-74-8 |
| SMILES | O=C(c1cc(cc(c1)C(F)(F)F)C(F)(F)F)NCC1(CCOCC1)c1cccs1 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds related to this structure may possess antitumor properties. For example, derivatives have shown promising results in inhibiting the growth of cancer cell lines such as HCT116, with significant reductions in tumor volume observed in xenograft models .
- Inhibition of Enzymes : The compound is investigated for its potential as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy. Compounds with similar structures have demonstrated effective inhibition of HDAC1/2, suggesting that this compound may interact with these targets .
- Antimicrobial Properties : Some derivatives have shown notable antibacterial and antifungal activities, indicating their potential as therapeutic agents against microbial infections.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Molecular Targets : The thiophene ring may engage in π–π interactions with aromatic residues in proteins, while the oxane moiety enhances solubility and bioavailability, facilitating interaction with cellular targets .
- Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound can alter cellular signaling pathways, potentially leading to apoptosis in cancer cells or modulation of inflammatory responses .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor activity of a related compound with a similar structure, the compound was administered at doses of 45 mg/kg and 80 mg/kg. The results indicated a tumor volume reduction comparable to established HDAC inhibitors without significant weight loss in treated animals, highlighting its potential therapeutic value without severe side effects .
Case Study 2: Enzyme Inhibition
Another investigation focused on the synthesis and biological evaluation of compounds containing similar moieties. These studies revealed that certain derivatives exhibited IC50 values in the low micromolar range for HDAC inhibition, suggesting that modifications to the oxane or thiophene components could enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
